molecular formula C44H48O17 B13837625 [6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

Cat. No.: B13837625
M. Wt: 848.8 g/mol
InChI Key: QMQLUBNELXHTDP-UHFFFAOYSA-N
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Description

The compound “[6-[6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate” is a complex organic molecule with multiple functional groups, including hydroxyl, methoxy, acetyl, and oxan rings. This compound’s intricate structure suggests it may have significant biological or chemical activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of each ring system and the introduction of functional groups. Common synthetic routes may include:

    Stepwise construction of the tetracen ring system: This might involve cyclization reactions, Friedel-Crafts acylation, and subsequent functional group modifications.

    Formation of oxan rings: These could be synthesized via intramolecular cyclization reactions.

    Introduction of hydroxyl and methoxy groups: These functional groups can be introduced through nucleophilic substitution reactions or hydroxylation reactions.

Industrial Production Methods

Industrial production of such a compound would require optimization of each synthetic step to maximize yield and purity. This might involve:

    Catalysis: Using catalysts to increase reaction rates and selectivity.

    Purification techniques: Employing methods like chromatography and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reagents: Including nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups would yield ketones or aldehydes, while reduction of carbonyl groups would produce alcohols.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe for biological pathways.

    Medicine: Possible therapeutic applications due to its complex structure and functional groups.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Altering cellular processes: Affecting cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • [6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate
  • [6-(3-Acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl] 4-hydroxy-2,4-dimethyloxan-3-yl benzoate

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and ring systems, which may confer unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C44H48O17

Molecular Weight

848.8 g/mol

IUPAC Name

[6-[6-(3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 2-hydroxy-3,6-dimethylbenzoate

InChI

InChI=1S/C44H48O17/c1-16-9-10-17(2)34(47)28(16)41(53)61-40-21(6)59-27(15-42(40,7)54)60-24-11-12-25(58-20(24)5)33-37(50)30(19(4)45)38(51)44(56)39(52)31-22(14-43(33,44)55)18(3)29-32(36(31)49)23(46)13-26(57-8)35(29)48/h9-10,13,20-21,24-25,27,33,40,47,49,51,54-56H,11-12,14-15H2,1-8H3

InChI Key

QMQLUBNELXHTDP-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(O1)C2C(=O)C(=C(C3(C2(CC4=C(C5=C(C(=O)C=C(C5=O)OC)C(=C4C3=O)O)C)O)O)O)C(=O)C)OC6CC(C(C(O6)C)OC(=O)C7=C(C=CC(=C7O)C)C)(C)O

Origin of Product

United States

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